molecular formula C10H11AgF7O2 B1594091 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver CAS No. 76121-99-8

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver

Cat. No.: B1594091
CAS No.: 76121-99-8
M. Wt: 404.05 g/mol
InChI Key: AGHGGIAOTGPSQB-UHFFFAOYSA-N
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Description

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver is a complex compound that combines the unique properties of a fluorinated diketone with the reactivity of silver. This compound is known for its high stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated alcohols, and various halogenated derivatives .

Scientific Research Applications

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver involves its ability to chelate metal ions and facilitate their transport across different phases. The fluorinated diketone structure allows for strong interactions with metal ions, enhancing their solubility and reactivity . This compound can translocate calcium from an aqueous medium into an organic phase, acting synergistically with other agents to enhance calcium translocation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive chelating agents .

Properties

IUPAC Name

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;silver
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F7O2.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h4H2,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHGGIAOTGPSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11AgF7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76121-99-8
Record name NSC174892
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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